Nociceptin trifluoroacetate salt
Description
Properties
Molecular Formula |
C68H111N23O16 |
|---|---|
Molecular Weight |
1506.8 g/mol |
InChI |
InChI=1S/C68H111N23O16/c1-41(2)34-50(64(103)84-43(4)59(98)90-52(37-55(72)94)65(104)89-49(67(106)107)20-21-54(71)93)91-63(102)47(18-11-12-22-69)88-62(101)48(19-13-23-81-68(73)74)87-58(97)42(3)85-66(105)53(40-92)79-32-30-77-28-26-75-24-25-76-27-29-78-31-33-80-61(100)51(36-45-16-9-6-10-17-45)86-57(96)39-82-56(95)38-83-60(99)46(70)35-44-14-7-5-8-15-44/h5-10,14-17,25-26,30,33,41-43,46-53,75-79,92H,11-13,18-24,27-29,31-32,34-40,69-70H2,1-4H3,(H2,71,93)(H2,72,94)(H,80,100)(H,82,95)(H,83,99)(H,84,103)(H,85,105)(H,86,96)(H,87,97)(H,88,101)(H,89,104)(H,90,98)(H,91,102)(H,106,107)(H4,73,74,81)/t42-,43-,46-,47-,48-,49-,50-,51-,52-,53-/m0/s1 |
InChI Key |
XCMZFBIZTWESSL-IPGDBAJXSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC[CH]NC[CH]NC[CH]NCCNC[CH]NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CO)NC[CH]NC[CH]NC[CH]NCCNC[CH]NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N |
Origin of Product |
United States |
Molecular and Cellular Pharmacology of Nociceptin Trifluoroacetate Salt
Nociceptin (B549756) Opioid Peptide (NOP) Receptor Binding Characteristics
The interaction of nociceptin trifluoroacetate (B77799) salt with the NOP receptor is characterized by high affinity and remarkable selectivity, distinguishing it from classical opioid ligands.
Receptor Binding Affinity and Displacement Assays
Receptor binding assays are crucial for determining the affinity of a ligand for its receptor. In the case of nociceptin, studies utilizing radiolabeled forms of the peptide, such as [³H-Tyr¹⁴]-nociceptin or ¹²⁵I-Tyr¹⁴-nociceptin, have consistently demonstrated a single high-affinity binding site for nociceptin in brain membranes and cell lines expressing the NOP receptor. nih.gov These studies have reported dissociation constant (Kd) values in the picomolar to low nanomolar range, indicating a very strong interaction between nociceptin and the NOP receptor. nih.gov For instance, a pKi value of 8.6 has been reported, which corresponds to a high binding affinity. tocris.com
Displacement assays, where a non-labeled ligand (in this case, nociceptin trifluoroacetate salt) competes with a radiolabeled ligand for receptor binding, are used to determine the binding affinity of the non-labeled compound. The concentration of the non-labeled ligand that displaces 50% of the specific binding of the radiolabeled ligand is known as the IC₅₀ value. These assays have confirmed the high affinity of nociceptin for the NOP receptor.
| Radioligand | Tissue/Cell Line | Affinity (Kd/pKi) | Reference |
| ³H-Tyr¹⁴-nociceptin | Rat Cerebral Cortex | 21.6-116.7 pM (Kd) | nih.gov |
| ¹²⁵I-Tyr¹⁴-nociceptin | Rat Cerebral Cortex | 21.6-116.7 pM (Kd) | nih.gov |
| Not Specified | NOP Receptor | 8.6 (pKi) | tocris.com |
NOP Receptor Selectivity Profile
A defining characteristic of nociceptin is its high selectivity for the NOP receptor over the classical opioid receptors (mu, delta, and kappa). tocris.com While the NOP receptor shares significant sequence homology with the other opioid receptors, key amino acid differences in the binding pocket are responsible for this selectivity. nih.govnih.gov Specifically, residues such as Ala216, Gln280, and Thr305 in the NOP receptor are different from their counterparts in the classical opioid receptors, which prevents the binding of traditional opioid ligands like morphine and confers specificity for nociceptin. nih.govnih.gov Binding studies have shown that nociceptin has over 1000-fold lower affinity for the kappa opioid receptor and no significant affinity for the mu or delta opioid receptors. nih.gov
| Receptor | Binding Affinity (pKi) | Reference |
| NOP | 8.6 | tocris.com |
| Mu | < 6 | tocris.com |
| Delta | < 6 | tocris.com |
| Kappa | < 6 | tocris.com |
Agonist and Antagonist Functional Classification of this compound
Based on its functional activity following receptor binding, this compound is classified as a full agonist at the NOP receptor. nih.gov This means that upon binding, it activates the receptor to produce a maximal biological response, similar to the endogenous ligand. This agonist activity has been demonstrated in various functional assays, including those measuring G protein activation and intracellular signaling.
NOP Receptor Activation and Intracellular Signaling Cascades
Activation of the NOP receptor by this compound initiates a cascade of intracellular events, primarily through the coupling and activation of Gi/o proteins.
G Protein Coupling and Activation (e.g., [³⁵S]GTPγS Binding Studies)
The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to pertussis toxin-sensitive Gi/o proteins. nih.govnih.gov The activation of these G proteins can be directly measured using [³⁵S]GTPγS binding assays. In these assays, the non-hydrolyzable GTP analog, [³⁵S]GTPγS, binds to the α-subunit of the G protein upon receptor activation by an agonist. The amount of bound [³⁵S]GTPγS is therefore a direct measure of G protein activation.
Studies have shown that nociceptin stimulates the binding of [³⁵S]GTPγS in membranes prepared from cells or tissues expressing the NOP receptor. nih.govnih.gov Nociceptin produces a concentration-dependent increase in [³⁵S]GTPγS binding, with a potency that is consistent with its receptor binding affinity. nih.gov For example, in rat cerebral cortex membranes, nociceptin stimulated [³⁵S]GTPγS binding with an EC₅₀ of 9.11 nM. nih.gov This stimulation is specific to the NOP receptor, as it is not observed in tissues lacking the receptor. nih.gov The kinetics of [³⁵S]GTPγS binding are also enhanced in the presence of nociceptin, with the association rate increasing significantly compared to basal conditions. nih.gov
| Parameter | Condition | Value | Reference |
| EC₅₀ for [³⁵S]GTPγS binding | Rat Cerebral Cortex | 9.11 nM | nih.gov |
| Association Rate (Kobs) for [³⁵S]GTPγS binding | Basal | 0.017 min⁻¹ | nih.gov |
| Association Rate (Kobs) for [³⁵S]GTPγS binding | + 1 µM Nociceptin/Orphanin FQ | 0.045 min⁻¹ | nih.gov |
Intracellular Calcium Mobilization Mechanisms
The activation of the NOP receptor by nociceptin also leads to changes in intracellular calcium ([Ca²⁺]i) levels, although the mechanisms can be complex and cell-type dependent. One of the primary mechanisms by which NOP receptor activation modulates intracellular calcium is through the inhibition of voltage-gated calcium channels (VGCCs), particularly of the N-type. nih.govnih.gov This inhibition is mediated by the Gβγ subunits of the activated Gi/o protein, which directly interact with the calcium channels. nih.govpsu.edu
In some cellular contexts, such as the SH-SY5Y human neuroblastoma cell line, nociceptin has been shown to inhibit N-type calcium channel currents in a concentration-dependent manner, with an IC₅₀ of 42 nM. nih.gov Interestingly, in the same cell line, when co-stimulated with carbachol, nociceptin was found to increase the intracellular concentration of Ca²⁺ with an EC₅₀ of 60 nM. nih.gov This effect was also sensitive to pertussis toxin, indicating it is a Gi/o-mediated process. nih.gov The precise mechanisms for this increase are still under investigation but may involve downstream signaling pathways activated by the G protein subunits.
| Effect | Cell Line | Concentration (IC₅₀/EC₅₀) | Reference |
| Inhibition of N-type calcium channel current | SH-SY5Y | 42 nM (IC₅₀) | nih.gov |
| Increase in intracellular Ca²⁺ (in presence of carbachol) | SH-SY5Y | 60 nM (EC₅₀) | nih.gov |
Modulation of Cyclic Adenosine (B11128) Monophosphate (cAMP) Levels
The Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP) is a member of the G protein-coupled receptor (GPCR) superfamily. nih.govwikipedia.org Upon activation by an agonist like nociceptin, the NOP receptor primarily couples to pertussis toxin (PTX)-sensitive inhibitory G proteins, specifically Gαi and Gαo subunits. wikipedia.orgnih.govplos.org This coupling initiates a canonical signaling cascade that leads to the inhibition of the enzyme adenylyl cyclase. wikipedia.orgnih.gov
The inhibition of adenylyl cyclase results in a significant decrease in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP). wikipedia.orgmdpi.com This reduction in cAMP levels, in turn, affects the activity of downstream effectors such as Protein Kinase A (PKA). mdpi.com This Gi/o-mediated inhibition of cAMP formation is considered a classic and primary signal transduction pathway for the NOP receptor. nih.govmdpi.com Persistent exposure to a NOP receptor agonist can lead to desensitization, a state of decreased responsiveness which includes a diminished ability to inhibit adenylyl cyclase. nih.govnih.gov
Interestingly, while the cAMP-PKA pathway is linked to the regulation of opioid receptor responsiveness, studies in human SH-SY5Y neuroblastoma cells have shown that activation of this pathway does not affect the transcript levels of the NOP receptor (also known as ORL1), suggesting differential regulation compared to other opioid receptor subtypes like the mu-opioid receptor. nih.gov
Downstream Kinase Signaling Pathways (e.g., ERK, PKC Phosphorylation)
Activation of the NOP receptor by this compound triggers a complex network of intracellular signaling cascades involving several protein kinases. The dissociation of the G protein into Gα and Gβγ subunits is a pivotal event, with the Gβγ subunit, in particular, regulating multiple downstream kinase pathways. mdpi.com
Protein Kinase C (PKC): Nociceptin effectively activates PKC through the NOP receptor. nih.gov This activation is mediated by the Gβγ subunit, which stimulates phospholipase C (PLC), leading to an increase in intracellular calcium (Ca2+) levels that subsequently activates PKC. mdpi.comnih.gov PKC itself can be involved in the feedback regulation and desensitization of the NOP receptor. mdpi.com
Mitogen-Activated Protein Kinases (MAPKs): The NOP receptor is coupled to the activation of all three main families of MAPKs. nih.govmdpi.com
Extracellular signal-regulated kinase (ERK): Nociceptin binding to the NOP receptor leads to the phosphorylation and activation of ERK1/2. nih.govmdpi.com This signaling pathway has been shown in some contexts to be independent of receptor phosphorylation and β-arrestin recruitment. nih.gov In human peripheral blood leukocytes, the ERK and p38 pathways are key regulators of the nociceptin system under inflammatory conditions. nih.gov
c-Jun N-terminal kinase (JNK): Early studies demonstrated that nociceptin could induce the phosphorylation of JNK in a manner dependent on both time and concentration. nih.gov
p38 MAPK: NOP receptor activation also leads to the phosphorylation of p38 MAPK. nih.gov This activation may occur through pathways involving both PKA and PKC. nih.govnih.gov
| Kinase Pathway | Activation Mechanism | Key Mediators | Citation(s) |
| Protein Kinase C (PKC) | NOP receptor activation leads to PLC stimulation and increased intracellular Ca2+. | Gβγ, Phospholipase C, Ca2+ | mdpi.comnih.gov |
| ERK1/2 | NOP receptor activation stimulates phosphorylation. | Can be β-arrestin independent. | nih.govmdpi.comnih.gov |
| JNK | Time- and concentration-dependent phosphorylation upon NOP activation. | PTX-sensitive and -insensitive pathways. | nih.gov |
| p38 MAPK | Phosphorylation following NOP receptor activation. | PKA and PKC pathways. | nih.govnih.gov |
Transcriptional Regulation Mediated by NOP Receptor Activation (e.g., NF-κB, AP-1)
Beyond its acute effects on cellular signaling, the activation of the NOP receptor can lead to more sustained changes in cellular function through the modulation of gene transcription. nih.gov Prolonged exposure to Nociceptin/Orphanin FQ (N/OFQ) has been shown to up-regulate the activity of several key transcription factors. nih.gov
This transcriptional regulation provides a mechanism by which the N/OFQ-NOP system can exert long-term influence over various biological processes, including immune function. nih.gov
Nuclear Factor kappa B (NF-κB): N/OFQ has been reported to activate the NF-κB transcription factor. nih.gov Given NF-κB's critical role as a regulator of the immune system, this activation provides a direct link between NOP receptor signaling and immune modulation. nih.gov
Other Transcription Factors: In addition to NF-κB, prolonged NOP receptor activation has been associated with the upregulation of other transcription factors such as activating protein-2 (AP-2) and Oct-2. nih.gov Furthermore, N/OFQ activation of NOP receptors coupled to G16 proteins can lead to the phosphorylation of STAT3, a regulator of myeloid cell differentiation. nih.gov
Interaction with Neuronal Nitric Oxide Synthase Pathways
The N/OFQ-NOP receptor system interacts with the neuronal nitric oxide synthase (nNOS) pathway, particularly within the central nervous system. nih.gov Nociceptin/orphanin FQ has been shown to enhance the activity of nNOS in the spinal cord in a time- and dose-dependent fashion. nih.gov This interaction is significant as it has been implicated in the mechanisms underlying the maintenance of neuropathic pain. nih.gov
The signaling cascade through which N/OFQ stimulates nNOS activity is complex. It is initiated by the activation of NMDA receptors, specifically those containing the NR2A subunit. nih.gov The signal is then transduced through a biochemical cascade that involves several kinases. nih.gov Studies using specific inhibitors have demonstrated that the potentiation of nNOS activity by N/OFQ is dependent on Protein Kinase C (PKC), Src family kinases, and Ca2+/calmodulin-dependent protein kinase II (CaMKII), but not on Protein Kinase A (PKA). nih.gov
However, the interaction between the nociceptin system and nitric oxide pathways may be context-dependent. For example, in studies examining vasodilator responses in certain blood vessels, the effects of nociceptin were not blocked by inhibitors of nitric oxide synthase, suggesting that in some physiological settings, its actions are independent of the NO pathway. nih.gov
Structure Activity Relationships Sar and Rational Ligand Design for Nociceptin Analogs
Design Principles for Nociceptin (B549756) Trifluoroacetate (B77799) Salt Analogs
The design of nociceptin analogs is guided by a deep understanding of the structure-activity relationships (SAR) of the parent peptide. The goal is to create molecules with improved affinity, selectivity, and functional properties at the NOP receptor.
Modifications to the peptide sequence of nociceptin have been a cornerstone of analog design, yielding ligands with a range of activities from full agonists to partial agonists and antagonists. nih.govacs.org
N-terminal Modifications: The N-terminal tetrapeptide sequence, Phe-Gly-Gly-Phe, is considered the "message" domain, crucial for receptor activation. acs.orgunife.it Modifications in this region can significantly alter the efficacy of the ligand. For instance, replacing the Phe¹-Gly² peptide bond with a Phe¹Ψ(CH₂NH)Gly² modification can result in partial agonism, while the introduction of an Nphe¹ modification can lead to antagonism. nih.govacs.org Furthermore, substituting Gly² or Gly³ with Sarcosine (N-Me-Gly) has been shown to impact the flexibility and hydrophobicity of the N-terminal region, thereby influencing receptor interaction. duke.edu
C-terminal Modifications: The C-terminal portion of nociceptin is thought to be the "address" domain, contributing to receptor binding and selectivity. unife.it The addition of basic amino acids, such as Arg¹⁴-Lys¹⁵, to the C-terminus of N/OFQ-NH₂ has been shown to generate potent agonists. acs.orgnih.govacs.org Cyclization of the C-terminal part of the peptide through disulfide linkages has also been explored. Notably, cyclo[Cys¹⁰, Cys¹⁴]NC(1-14)-NH₂ was found to be a potent agonist with activity nearly equivalent to the parent peptide. nih.gov
Internal Amino Acid Substitutions: Internal substitutions within the nociceptin sequence have also yielded important insights. The replacement of Phe⁴ with para-fluorophenylalanine ((pF)Phe⁴) has been demonstrated to increase agonist potency. nih.govacs.org The cationic residues Arg⁸, Lys⁹, Arg¹², and Lys¹³ are critical for functional activity, as their replacement with Alanine leads to inactive compounds. acs.org Additionally, the strategic placement of Arg-Lys (RK) dipeptide units has been investigated. While placing RK at positions 6-7 or 10-11 resulted in weak activity, the introduction of an RK unit at positions 14-15 led to a highly potent analog. nih.gov
| Modification Strategy | Example Modification | Effect on Activity | Reference |
|---|---|---|---|
| N-terminal | [Nphe¹]N/OFQ(1-13)-NH₂ | Pure NOP antagonist | nih.gov |
| N-terminal | [Phe¹Ψ(CH₂NH)Gly²]N/OFQ(1-13)-NH₂ | NOP partial agonist | nih.gov |
| C-terminal | [Arg¹⁴,Lys¹⁵]N/OFQ-NH₂ | Potent NOP agonist | acs.orgacs.org |
| Internal | [(pF)Phe⁴]N/OFQ-NH₂ | Increased agonist potency | nih.govacs.org |
| Internal & C-terminal | [(pF)Phe⁴,Arg¹⁴,Lys¹⁵]N/OFQ-NH₂ | Potent full agonist | nih.gov |
While peptide-based ligands have been instrumental in understanding the NOP receptor system, their therapeutic potential is often limited by poor metabolic stability and blood-brain barrier penetration. mdpi.com This has driven the development of non-peptide NOP receptor ligands. High-throughput screening and medicinal chemistry efforts have identified several classes of small molecules that act as NOP receptor ligands, including: mdpi.com
Piperidines
Spiropiperidines
Nortropanes
4-amino-quinolines
Quinazolines
A notable example is Ro 65-6570, a full agonist at the NOP receptor, which emerged from the screening of 8-acenaphthen-l-yl-l-phenyl-l,3,8-triaza-spiro[4.5]decan-4-ones. mdpi.com Another series of potent non-peptide ligands are the 2-substituted N-piperidinyl indoles, which can act as either selective NOP full agonists or bifunctional NOP full agonists/μ-opioid (MOP) receptor partial agonists. nih.gov
| Compound Class | Example Compound | Activity at NOP Receptor | Reference |
|---|---|---|---|
| Spiropiperidines | Ro 65-6570 | Full agonist | mdpi.com |
| N-piperidinyl indoles | 2-aminomethyl-piperidinyl indole (B1671886) (Compound 10) | Subnanomolar binding affinity | nih.gov |
| N-piperidinyl indoles | 2-hydroxymethyl-piperidinyl indole (Compound 1) | Subnanomolar binding affinity, full agonist | nih.gov |
Characterization of Chimeric and Bifunctional NOP/Opioid Ligands
The co-localization and functional interactions between the NOP receptor and classical opioid receptors, particularly the mu-opioid receptor (MOP), have led to the hypothesis that bifunctional ligands targeting both receptors could offer unique therapeutic profiles. nih.govnih.gov The goal is to create compounds that combine the properties of both NOP and opioid receptor activation in a single molecule. nih.gov
Research in this area has focused on designing ligands that can modulate both NOP and MOP receptors. nih.gov It has been demonstrated that modifications to NOP-selective scaffolds, such as the central piperidinyl group or the A-moiety heterocyclic pharmacophore, can introduce or enhance affinity for the MOP receptor while maintaining high affinity for the NOP receptor. nih.gov
Chimeric peptides, which combine pharmacophores from both NOP and opioid ligands, represent another approach. For example, by joining a cyclic opioid ligand with a NOP-active sequence, researchers have successfully created chimeric peptides that can simultaneously target both NOP and classical opioid receptors. nih.gov These bifunctional ligands are being investigated for their potential to produce potent analgesia with reduced side effects compared to traditional opioids. nih.gov
Advanced Synthetic Methodologies for Nociceptin Trifluoroacetate Salt Analogs (e.g., Peptide Welding Technology)
The synthesis of complex peptide analogs often requires advanced chemical techniques. Traditional methods like solid-phase peptide synthesis (SPPS) and native chemical ligation (NCL) have been instrumental in peptide chemistry. nih.gov SPPS involves the stepwise assembly of amino acids on a solid support, while NCL allows for the joining of unprotected peptide fragments.
A more recent innovation is Peptide Welding Technology (PWT) , a strategy for generating tetrabranched peptide derivatives. nih.gov This technique offers a simpler and more efficient way to produce branched peptides with high yield and purity. nih.gov PWT has been successfully applied to generate tetrabranched derivatives of N/OFQ and related peptides. nih.gov These PWT derivatives generally retain the pharmacological profile of the parent peptide in vitro but exhibit increased potency and a longer duration of action in vivo, likely due to reduced susceptibility to peptidases. nih.gov
Computational Approaches and Molecular Docking Studies in NOP Receptor Ligand Design
Computational methods, including homology modeling and molecular docking, are powerful tools in the rational design of NOP receptor ligands. nih.govnih.gov Homology models of the NOP receptor, in both its active and inactive states, have been constructed based on the crystal structures of other G protein-coupled receptors (GPCRs) like rhodopsin and the β2 adrenergic receptor. nih.govnih.gov
These models provide a three-dimensional framework for understanding ligand-receptor interactions. nih.gov Molecular docking studies have been used to predict the binding modes of various ligands, including both peptide and non-peptide agonists and antagonists, within the NOP receptor's binding pocket. nih.govacs.org For example, docking studies have helped to elucidate the interactions of residues in the transmembrane helices and the second extracellular loop (EL2) of the NOP receptor with bound agonists. nih.govnih.gov
These computational approaches can explain the observed structure-activity relationships, such as the higher binding affinities of certain isomers, and guide the design of new analogs with improved potency and selectivity. nih.gov By combining virtual screening with experimental validation, researchers can accelerate the discovery of novel NOP receptor ligands with desired pharmacological properties. nih.govacs.org
Preclinical Research Findings on the Nociceptin/orphanin Fq System in Animal Models
In Vitro Pharmacological Characterization in Cellular and Tissue Models
In vitro studies have provided a granular view of how Nociceptin (B549756) trifluoroacetate (B77799) salt interacts with the NOP receptor at the cellular and tissue level, laying the groundwork for understanding its physiological functions.
The use of recombinant cell lines, such as Chinese Hamster Ovary (CHO), Human Embryonic Kidney 293 (HEK293), and COS7 cells, engineered to express NOP receptors, has been a cornerstone of N/OFQ research. These systems allow for the detailed study of receptor binding, signaling pathways, and functional responses in a controlled environment.
N/OFQ has been shown to activate several intracellular signaling cascades upon binding to the NOP receptor. A key pathway involves the activation of mitogen-activated protein kinases (MAPK), specifically extracellular-signal regulated kinases (ERK1/2). Studies have demonstrated that N/OFQ induces NOP receptor-mediated increases in the phosphorylation of ERK1/2 in COS7, CHO, and HEK293 cells. nih.gov
Functional assays in these cell lines are standard for characterizing the potency and efficacy of NOP receptor ligands. For instance, [³⁵S]GTPγS binding assays in membranes from CHO cells expressing the human NOP receptor are used to measure agonist-induced G-protein activation. nih.gov In this assay, N/OFQ serves as the reference full agonist. nih.gov Similarly, calcium mobilization assays, often in cells co-expressing the NOP receptor and chimeric G-proteins, are employed to quantify the functional response to agonist stimulation. nih.govnih.gov A bioassay was developed using CHO cells transfected with the human NOP receptor to detect N/OFQ release from single immune cells in real-time. plos.org
The density of receptor expression in these cell lines can influence experimental outcomes. For example, the level of NOP receptor expression in HEK293 cells has been reported to be significantly higher than in CHO cells, a factor that could affect receptor internalization rates upon agonist exposure. nih.gov
| Cell Line | Assay Type | Key Finding | Reference |
|---|---|---|---|
| CHO, HEK293, COS7 | ERK1/2 Phosphorylation | N/OFQ stimulates NOP receptor-mediated increases in ERK1/2 phosphorylation. | nih.gov |
| CHO-hNOP | [³⁵S]GTPγS Binding | N/OFQ acts as a full agonist, stimulating G-protein activation. Used as a standard for comparing novel ligands. | nih.gov |
| CHO-hNOP | Calcium Mobilization | N/OFQ serves as a reference agonist to measure functional responses. | nih.govnih.gov |
| CHO-hNOP | Bioassay for N/OFQ release | CHO cells expressing NOP receptors can be used to detect N/OFQ released from other cells, like polymorphonuclear cells. | plos.org |
Studies using native tissue preparations are crucial for understanding the physiological effects of Nociceptin trifluoroacetate salt in a more complex biological context than cell lines. These preparations maintain the intricate cellular and synaptic architecture of the tissue.
The guinea pig ileum and mouse vas deferens are classic pharmacological preparations used to study the inhibitory effects of opioids and related compounds on neurotransmission. In these tissues, N/OFQ inhibits electrically evoked muscle contractions. nih.gov It demonstrates similar potency in both the mouse vas deferens and guinea pig ileum, with a reported IC₅₀ of 10 nM. nih.gov However, the maximal inhibitory effect is greater in the mouse vas deferens (approximately -80%) compared to the guinea pig ileum (approximately -50%). nih.gov These effects are not blocked by naloxone, confirming the involvement of the NOP receptor rather than classical opioid receptors. nih.gov Structure-activity relationship studies in these tissues have shown that the C-terminally truncated fragment, N/OFQ(1-13)-NH₂, retains the full potency and efficacy of the parent peptide. nih.gov
In preparations of the rat spinal cord, nociceptin has been shown to suppress excitatory postsynaptic potentials (EPSPs) in sympathetic preganglionic neurons, indicating an inhibitory role in spinal autonomic control. researchgate.net Furthermore, electrophysiological recordings from brain slices of various regions, including the ventral tegmental area (VTA) and basolateral amygdala (BLA), have demonstrated the inhibitory effects of N/OFQ on neuronal activity. nih.gov
| Tissue Preparation | Experimental Model | Observed Effect of N/OFQ | Reference |
|---|---|---|---|
| Guinea Pig Ileum | Electrically evoked contractions | Inhibition of contractions (IC₅₀ = 10 nM, Max effect ≈ -50%). | nih.gov |
| Mouse Vas Deferens | Electrically evoked contractions | Inhibition of contractions (IC₅₀ = 10 nM, Max effect ≈ -80%). | nih.gov |
| Rat Spinal Cord Slices | Patch-clamp recording of sympathetic preganglionic neurons | Suppression of excitatory postsynaptic potentials (EPSPs). | researchgate.net |
| Brain Slices (e.g., VTA, BLA) | Electrophysiological recordings | General inhibition of neuronal activity. | nih.gov |
Electrophysiological studies have elucidated the mechanisms by which N/OFQ modulates neuronal function. Activation of the NOP receptor by N/OFQ generally leads to a reduction in neuronal excitability and inhibition of neurotransmitter release. researchgate.net
This inhibitory action is primarily achieved through the modulation of various ion channels. researchgate.net NOP receptor activation stimulates G protein-coupled inwardly rectifying K⁺ (GIRK) channels and M-type K⁺ channels, leading to membrane hyperpolarization and a decrease in neuronal firing rate. nih.govresearchgate.net Concurrently, it inhibits voltage-sensitive transient outward A-type K⁺ channels in the neuronal cell body. researchgate.net
At the presynaptic terminal, NOP receptor activation inhibits voltage-sensitive calcium channels, which is a key mechanism for reducing the release of various neurotransmitters, including glutamate (B1630785), GABA, norepinephrine, dopamine (B1211576), and serotonin (B10506). nih.govresearchgate.net For example, in vivo electrophysiological studies have confirmed that N/OFQ hyperpolarizes and inhibits the firing activity of dopaminergic neurons in the substantia nigra. openaccesspub.org
In the spinal cord, nociceptin exerts dose-dependent inhibitory effects on C-fiber evoked responses in dorsal horn neurons, suggesting a role in modulating nociceptive transmission at the spinal level. nih.gov This inhibitory effect is enhanced following peripheral inflammation. nih.gov
| Brain Region/Cell Type | Electrophysiological Effect | Ion Channels/Mechanisms Involved | Reference |
|---|---|---|---|
| General Neurons | Reduced neuronal excitability, hyperpolarization. | Activation of GIRK and M-type K⁺ channels; Inhibition of A-type K⁺ channels. | researchgate.net |
| Presynaptic Terminals | Inhibition of neurotransmitter release. | Inhibition of voltage-sensitive calcium channels. | researchgate.net |
| Rat Dorsal Horn Neurons | Inhibition of C-fiber evoked responses. | Presumed presynaptic inhibition. | nih.gov |
| Ventral Tegmental Area (VTA) Dopaminergic Neurons | Inhibition of neuronal firing. | Enhancement of potassium conductance. | nih.gov |
| Dorsal Raphe Nucleus (DRN) Serotonergic Neurons | Decreased firing rate. | Activation of inwardly rectifying potassium channels. | nih.gov |
In Vivo Translational Research in Animal Models
Translational research in animal models has been critical for understanding the complex, and often contradictory, behavioral effects of this compound, particularly in the domains of pain processing and motor control.
The role of the N/OFQ system in nociception is remarkably complex, with this compound capable of producing both pain-relieving (antinociceptive) and pain-promoting (pronociceptive or hyperalgesic) effects. The observed outcome is highly dependent on the site of administration.
When administered directly into the spinal cord (intrathecally), N/OFQ and its analogs generally produce potent antinociceptive effects in various pain models, such as the mouse tail withdrawal assay. mdpi.com This spinal analgesia is thought to be mediated by the inhibition of nociceptive transmission in the dorsal horn. nih.gov These findings have positioned spinal NOP receptor agonists as potential novel analgesics. nih.govmdpi.com
In stark contrast, when administered into the brain's ventricular system (intracerebroventricularly), N/OFQ often produces hyperalgesia or anti-analgesic effects, counteracting the effects of other pain-relievers. wikipedia.orgmdpi.com This paradoxical effect is believed to result from the activation of NOP receptors in supraspinal circuits that facilitate pain transmission. mdpi.com
Furthermore, peripheral administration of nociceptin can also be pronociceptive. Intraplantar injection in mice elicits nociceptive flexor responses, an effect mediated by the local release of substance P from peripheral nerve endings. nih.gov In this model, nociceptin was found to be exceptionally potent. nih.gov
| Animal Model | Administration Route | Observed Effect | Reference |
|---|---|---|---|
| Mouse | Intrathecal (i.t.) | Antinociceptive (analgesic). | mdpi.com |
| Monkey | Intrathecal (i.t.) | Antinociceptive (analgesic). | nih.gov |
| Mouse | Intracerebroventricular (i.c.v.) | Pronociceptive (hyperalgesic) / Anti-analgesic. | wikipedia.orgmdpi.com |
| Mouse | Intraplantar | Pronociceptive (pain behavior). | nih.gov |
| Rat | Peripheral (into receptive field) | Pronociceptive (excitation of dorsal horn neurons). | nih.gov |
The N/OFQ system is also a significant modulator of motor function. Intracerebroventricular (i.c.v.) administration of this compound has been shown to exert a biphasic effect on motor performance in rats. nih.gov At lower doses, it can facilitate motor activity, while higher doses lead to a profound inhibition of locomotor activity and motor coordination. nih.govnih.gov This dose-dependent reduction in locomotion has been consistently observed in mice. nih.gov
The inhibitory effects on motor function are mediated by NOP receptors located in key motor control areas of the brain, particularly within the basal ganglia, such as the substantia nigra reticulata. nih.gov The administration of N/OFQ into the substantia nigra reticulata replicates the motor inhibitory effects seen with i.c.v. injection. nih.gov In some studies, this motor impairment is significant enough to be a confounding factor in analgesiometric tests that rely on a motor response. frontiersin.org
Furthermore, the N/OFQ system can interact with other neurochemical systems to modulate locomotion. For instance, activation of NOP receptors has been shown to attenuate the locomotor stimulation induced by ethanol (B145695) in infant rats. nih.gov
| Animal Model | Administration Route | Observed Effect | Reference |
|---|---|---|---|
| Rat | Intracerebroventricular (i.c.v.) | Biphasic: Facilitation at low doses, inhibition at high doses. | nih.gov |
| Mouse | Intracerebroventricular (i.c.v.) | Dose-dependent inhibition of locomotor activity. | nih.gov |
| Rat | Intra-substantia nigra reticulata | Inhibition of motor performance. | nih.gov |
| Infant Rat | Systemic (in context of ethanol) | Attenuated ethanol-induced locomotor stimulation. | nih.gov |
Influence on Learning, Memory, and Cognitive Functions (e.g., Spatial Learning, Fear Memory Consolidation)
The Nociceptin/Orphanin FQ (N/OFQ) system, through its interaction with the NOP receptor, plays a significant modulatory role in learning, memory, and cognitive processes. The high density of N/OFQ and NOP receptors in brain regions critical for cognition, such as the neocortex, hippocampus, and amygdala, underscores its importance in these functions. nih.govdocumentsdelivered.com Preclinical studies in animal models have consistently demonstrated that activation of the NOP receptor generally impairs learning and memory, while its blockade can lead to cognitive enhancement. nih.gov
In the realm of spatial learning, research has shown that N/OFQ can have a dose-dependent effect. For instance, administration of N/OFQ into the CA3 region of the hippocampus in rats has been found to impair spatial learning at higher doses. nih.gov Conversely, lower doses of N/OFQ have been reported to improve spatial learning, indicating a biphasic effect of the neuropeptide on this cognitive function. nih.gov
The N/OFQ system is also heavily implicated in fear memory consolidation. Studies on aversive conditioning have shown that NOP receptor activation can disrupt the consolidation of contextual fear memories. nih.gov For example, systemic administration of NOP receptor agonists before or after fear conditioning has been shown to reduce the formation of cued fear memory in mice. documentsdelivered.com This effect is believed to be mediated, at least in part, through the modulation of noradrenergic function in the basolateral amygdala. documentsdelivered.com Furthermore, activation of the N/OFQ system has been demonstrated to impair the reconsolidation of context-dependent aversive memories, suggesting a potential therapeutic avenue for targeting maladaptive memories. nih.gov
The tables below summarize key preclinical findings on the influence of the N/OFQ system on learning and memory.
Table 1: Effects of NOP Receptor Activation on Learning and Memory in Animal Models
| Animal Model | Cognitive Task | Effect of NOP Agonist | Brain Region Implicated |
| Rat | Spatial Learning (Water Maze) | Impairment (high dose), Enhancement (low dose) | Hippocampus (CA3) |
| Mouse | Contextual Fear Conditioning | Impaired Consolidation | Hippocampus, Amygdala |
| Mouse | Cued Fear Conditioning | Reduced Memory Formation | Central Amygdala |
| Mouse | Passive Avoidance | Impaired Retention | Basolateral Amygdala |
Table 2: Effects of NOP Receptor Antagonism on Learning and Memory in Animal Models
| Animal Model | Cognitive Task | Effect of NOP Antagonist | Brain Region Implicated |
| Mouse | Spatial Working Memory | Improvement | Not specified |
| Mouse | Passive Avoidance | Potentiation of Memory | Basolateral Amygdala |
| Rat (Chronic Stress Model) | Object Recognition/Location | Restoration of Memory Performance | Hippocampus (CA3) |
Role in Stress Responses and Anxiety-Like Behaviors
The N/OFQ system is a critical modulator of the body's response to stress and is deeply involved in regulating anxiety-like behaviors. Its influence is complex, with studies reporting both anxiolytic (anxiety-reducing) and anxiogenic (anxiety-promoting) effects, depending on the animal model, the specific behavioral test, and the experimental conditions. nih.govcore.ac.uk
N/OFQ and its receptor are prominently expressed in brain structures that govern emotional states and the stress response, including the amygdala, the bed nucleus of the stria terminalis (BNST), and the hypothalamus. nih.govmdpi.com The system interacts closely with the hypothalamic-pituitary-adrenal (HPA) axis, the central neuroendocrine system that manages stress responses. nih.gov Intracerebroventricular administration of N/OFQ can activate the HPA axis, leading to increased plasma levels of corticosterone, a key stress hormone. nih.govnih.gov However, under certain stress conditions, endogenous N/OFQ appears to restrain the HPA axis response. nih.gov
In preclinical models of anxiety, the effects of N/OFQ are nuanced. Some studies using the elevated plus maze and conditioned defensive burying tests in rats have demonstrated anxiolytic-like effects of N/OFQ, particularly after tolerance to its locomotor-suppressing effects has developed. nih.govcore.ac.uk Other research suggests that N/OFQ can act as an anxiolytic by mitigating the behavioral inhibition seen in animals exposed to stressful environments. pnas.org Conversely, there are reports of N/OFQ inducing anxiety-like behaviors, especially at higher doses or when injected into specific brain regions like the BNST. dissertation.com The non-peptide NOP receptor agonist Ro 64-6198 has consistently shown potent anxiolytic-like effects across various rodent models of conflict anxiety. nih.gov
In models of post-traumatic stress disorder (PTSD), such as the single-prolonged stress (SPS) model in rats, the N/OFQ system appears to play a significant role in the manifestation of anxiety-like behaviors and comorbid pain symptoms. nih.govfrontiersin.org Blockade of the NOP receptor in these models has been shown to reverse traumatic stress-induced anxiety-like behaviors. nih.gov Interestingly, there appear to be sex-dependent differences in the role of the N/OFQ system in response to traumatic stress. nih.govresearchgate.net
Table 3: Dual Role of the N/OFQ System in Anxiety-Like Behaviors
| Experimental Condition | Observed Effect | Animal Model/Test |
| Repeated N/OFQ administration (after tolerance to motor effects) | Anxiolytic-like | Rat / Elevated Plus Maze, Conditioned Defensive Burying |
| Low, non-sedating doses of N/OFQ | Anxiolytic-like | Mouse / Light-Dark Preference, Elevated Plus Maze |
| High doses of N/OFQ or injection into specific brain regions (e.g., BNST) | Anxiogenic-like | Rat / Various anxiety tests |
| NOP receptor antagonism in a PTSD model | Anxiolytic-like | Rat / Single-Prolonged Stress model |
Involvement in Neuroinflammation and Immune Cell Modulation (e.g., Neutrophil Function)
The N/OFQ system is increasingly recognized for its role in modulating neuroinflammatory processes and immune cell function. N/OFQ and its receptor are not only present in the central nervous system but are also expressed in various immune cells, including those of both myeloid and lymphoid lineages, suggesting a direct link between this neuropeptide system and the immune response. nih.govnih.gov
Preclinical studies have indicated that the N/OFQ system can influence inflammatory responses. For instance, in models of systemic inflammation induced by lipopolysaccharide (LPS), the N/OFQ system is engaged and appears to modulate the HPA axis response to the inflammatory challenge. nih.gov In a model of chemically induced colitis, mice lacking the NOP receptor exhibited reduced inflammatory cell infiltration, pointing to a pro-inflammatory role for N/OFQ signaling in this context. nih.gov Furthermore, research in models of obesity has shown that N/OFQ derived from B cells can promote macrophage recruitment and metabolic inflammation, thereby exacerbating insulin (B600854) resistance. nih.gov
With regard to specific immune cells, evidence suggests that N/OFQ can influence neutrophil function. N/OFQ has been shown to stimulate neutrophil chemotaxis and recruitment. nih.gov Polymorphonuclear cells (PMNs), which include neutrophils, express the precursor for N/OFQ and are considered a potential source of circulating N/OFQ. nih.gov Research has demonstrated the release of N/OFQ from single human PMNs, further supporting the role of these cells in the N/OFQ system's immunomodulatory effects. nih.gov
Table 4: Role of the N/OFQ System in Neuroinflammation and Immune Modulation
| Model/System | Finding | Implication |
| Systemic inflammation (LPS-induced) | N/OFQ system modulates HPA axis response | N/OFQ is involved in the neuroendocrine response to inflammation |
| Chemically induced colitis | NOP receptor knockout mice show reduced inflammation | N/OFQ signaling may be pro-inflammatory in the gut |
| Obesity and metabolic inflammation | B cell-derived N/OFQ promotes macrophage recruitment | N/OFQ contributes to inflammation-associated metabolic dysfunction |
| Neutrophil function studies | N/OFQ stimulates neutrophil chemotaxis and recruitment | N/OFQ can directly influence the activity of key innate immune cells |
Interaction with Central Neurotransmitter Systems (e.g., Dopaminergic, Serotonergic, Amino Acidergic)
The N/OFQ system exerts its diverse physiological effects in part through its interaction with major central neurotransmitter systems, including the dopaminergic, serotonergic, and amino acidergic systems. nih.gov These interactions are crucial for the N/OFQ system's role in modulating reward, mood, and other complex behaviors.
The interplay between the N/OFQ and dopaminergic systems is particularly significant in the context of reward and motivation. Administration of N/OFQ has been shown to reduce dopamine levels stimulated by drugs of abuse in mesolimbic pathways. nih.gov This inhibitory effect on dopamine release is a key mechanism underlying the N/OFQ system's ability to attenuate the rewarding effects of various substances.
The N/OFQ system also modulates serotonergic neurotransmission. For example, blockade of NOP receptors has been observed to increase the release of serotonin (5-HT) in the dorsal raphe nucleus, a key area for serotonin production. mdpi.com This interaction is relevant to the potential antidepressant effects of NOP receptor antagonists.
Furthermore, the N/OFQ system interacts with amino acidergic neurotransmission, particularly the glutamate and GABA systems. N/OFQ generally has an inhibitory effect on the release of these neurotransmitters in several brain regions. nih.gov This modulation of excitatory (glutamate) and inhibitory (GABA) signaling contributes to the N/OFQ system's broad influence on neuronal excitability and synaptic plasticity.
Impact on Drug Reward Mechanisms and Development of Drug Tolerance
The N/OFQ system has a well-established role in modulating drug reward mechanisms and the development of tolerance to substances of abuse. nih.gov Generally, activation of the NOP receptor has been shown to counteract the rewarding effects of various drugs, including cocaine, morphine, amphetamines, and alcohol. mdpi.comnih.gov
In preclinical models of drug reward, such as conditioned place preference and drug self-administration, administration of N/OFQ or synthetic NOP agonists has been found to block the reinforcing properties of these substances. nih.gov This anti-reward effect is largely attributed to the N/OFQ system's ability to decrease dopamine release in the brain's reward circuitry. nih.gov
The N/OFQ system is also implicated in the development of tolerance to drugs like opioids. Endogenous N/OFQ has been shown to play a role in the development of morphine tolerance. mdpi.com The system's ability to functionally antagonize the effects of classical opioids contributes to this phenomenon. nih.gov
Participation in Specific Neuropathological Conditions (e.g., Traumatic Brain Injury, Parkinson's Disease Models)
The N/OFQ system is implicated in the pathophysiology of several neuropathological conditions, with preclinical research highlighting its involvement in traumatic brain injury (TBI) and Parkinson's disease.
In animal models of TBI, including fluid percussion, stab injury, and controlled cortical impact, a rapid and significant increase in the expression of N/OFQ and its receptor is observed within hours of the injury. documentsdelivered.comnih.govmdpi.com This upregulation of the N/OFQ system is thought to contribute to some of the detrimental consequences of TBI, such as cerebrovascular impairment and increased excitotoxicity. documentsdelivered.comnih.gov Studies have shown that N/OFQ levels increase in the cerebrospinal fluid (CSF) following TBI, and this increase correlates with a decrease in cerebral blood flow. nih.gov Blockade of the NOP receptor with antagonists has been shown to improve cerebral blood flow in a rat model of TBI, suggesting that the NOP receptor could be a therapeutic target for this condition. nih.gov
In preclinical models of Parkinson's disease, the N/OFQ system appears to contribute to the loss of dopaminergic neurons. nih.govnih.gov Both genetic (using NOP receptor knockout mice) and pharmacological (using NOP receptor antagonists) approaches have demonstrated that blocking N/OFQ signaling can protect against the neurodegeneration seen in models using neurotoxins like MPTP or in models of α-synuclein overexpression. nih.govnih.gov NOP receptor antagonists have been shown to rescue degenerating nigral dopamine neurons and prevent associated motor deficits in these models, indicating their potential as disease-modifying agents for Parkinson's disease. nih.govnih.gov
Analytical and Research Methodologies in Nociceptin Trifluoroacetate Salt Studies
Solid-Phase Peptide Synthesis and Purification Techniques
The synthesis of nociceptin (B549756) and its analogs is primarily achieved through solid-phase peptide synthesis (SPPS). nih.gov This method allows for the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. nih.govyoutube.com
A common approach involves the use of Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The process begins with swelling the resin, often a rink amide resin, in a suitable solvent like dichloromethane (B109758) (DCM) followed by dimethylformamide (DMF). youtube.combeilstein-journals.org The synthesis cycle for each amino acid involves:
Deprotection: Removal of the temporary Fmoc protecting group from the N-terminus of the growing peptide chain, typically using a solution of piperidine (B6355638) in DMF. youtube.com
Activation and Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and then coupled to the deprotected N-terminus of the resin-bound peptide. youtube.com
Washing: Following each deprotection and coupling step, the resin is thoroughly washed with solvents like DMF and DCM to remove excess reagents and byproducts. youtube.com
This cycle is repeated until the full 17-amino acid sequence of nociceptin is assembled. biomol.com
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin support, and the permanent side-chain protecting groups are removed. This is typically accomplished by treating the resin-bound peptide with a cleavage cocktail, a strong acid solution. A common cocktail consists of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (B1312306) (TIPS) to prevent side reactions. nih.govbeilstein-journals.org The trifluoroacetate (B77799) counter-ion is introduced during this TFA cleavage step, resulting in the nociceptin trifluoroacetate salt. nih.gov
Purification: The crude peptide is then purified, most commonly by reverse-phase high-performance liquid chromatography (HPLC). This technique separates the desired peptide from impurities based on hydrophobicity. The purified fractions are then analyzed for identity and purity, often using mass spectrometry (MS) to confirm the correct molecular weight. youtube.com Finally, the pure peptide solution is lyophilized (freeze-dried) to obtain the final product as a crystalline solid. youtube.combiomol.com
Radioligand Binding Assays for Receptor Affinity Determination
Radioligand binding assays are fundamental in determining the affinity of this compound for its receptor, the NOP receptor. These assays measure the interaction between a radiolabeled ligand and the receptor.
In a typical competitive binding assay, cell membranes expressing the NOP receptor (often from recombinant cell lines like Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells) are incubated with a fixed concentration of a radiolabeled NOP ligand, such as [³H]nociceptin. nih.gov Various concentrations of the unlabeled ligand, in this case, this compound, are then added to compete for binding to the receptor.
The amount of radiolabeled ligand bound to the receptor is measured at each concentration of the unlabeled competitor. This data is used to generate a competition curve, from which the half-maximal inhibitory concentration (IC₅₀) can be determined. The IC₅₀ value represents the concentration of the unlabeled ligand required to displace 50% of the specific binding of the radiolabeled ligand. This value can then be converted to the equilibrium dissociation constant (Ki), which reflects the affinity of the ligand for the receptor. nih.govtocris.com For instance, nociceptin has been shown to have a pKi of 8.6 for the NOP receptor. tocris.com
These assays are crucial for confirming the selectivity of nociceptin, as it demonstrates high affinity for the NOP receptor but negligible affinity for the classical opioid receptors (μ, δ, and κ). tocris.com
Functional Cell-Based Assays (e.g., FLIPR Assay, cAMP Assays, β-Arrestin Recruitment)
Functional assays are essential for characterizing the cellular response following the binding of this compound to the NOP receptor. The NOP receptor is a G protein-coupled receptor (GPCR) that primarily signals through Gαi/o proteins. wikipedia.org
FLIPR Assay (Fluorescence Imaging Plate Reader): The FLIPR assay is a high-throughput method used to measure changes in intracellular calcium ([Ca²⁺]i). nih.gov While the NOP receptor does not naturally couple to the Gαq pathway, which directly leads to calcium mobilization, researchers use cell lines co-expressing the NOP receptor and a promiscuous or chimeric G protein, such as Gα16 or Gαqi5. aatbio.comle.ac.uk This forces the NOP receptor to signal through a pathway that results in an increase in intracellular calcium. aatbio.comle.ac.uk Cells are loaded with a calcium-sensitive fluorescent dye, and upon activation of the NOP receptor by nociceptin, the resulting calcium influx is detected as an increase in fluorescence. aatbio.comnih.gov This assay is valuable for screening compounds and determining their agonist or antagonist properties. aatbio.com
cAMP Assays: Activation of the NOP receptor by an agonist like nociceptin leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. wikipedia.orgnih.gov cAMP assays are used to quantify this effect. One common method is the time-resolved fluorescence resonance energy transfer (TR-FRET) immunoassay. bindingdb.org In this assay, cells expressing the NOP receptor are stimulated with nociceptin, and the subsequent change in cAMP levels is measured. bindingdb.org This provides a direct measure of the functional consequence of NOP receptor activation. nih.gov
β-Arrestin Recruitment Assays: Upon activation, GPCRs are phosphorylated by G protein-coupled receptor kinases (GRKs), which leads to the recruitment of β-arrestin proteins. nih.govplos.org β-arrestin recruitment is a key event in receptor desensitization and internalization, and can also initiate G protein-independent signaling pathways. plos.org
Several techniques are used to measure β-arrestin recruitment, including Bioluminescence Resonance Energy Transfer (BRET). plos.orgnih.gov In a BRET assay, the NOP receptor is fused to a bioluminescent donor (like Renilla luciferase, RLuc) and β-arrestin is fused to a fluorescent acceptor (like green fluorescent protein, GFP). plos.org When nociceptin activates the receptor, β-arrestin is recruited to the receptor, bringing the donor and acceptor into close proximity. This results in energy transfer from the donor to the acceptor, which can be measured as a change in the light emitted. plos.org This assay is crucial for studying biased agonism, where a ligand may preferentially activate G protein signaling or β-arrestin signaling. guidetopharmacology.org
| Assay Type | Principle | Measured Parameter | Cell Line Examples | Key Findings with Nociceptin |
| FLIPR | Calcium mobilization via chimeric G proteins | Increase in intracellular Ca²⁺ | CHO-hNOP-Gαqi5 le.ac.ukplos.org | Nociceptin elicits a concentration-dependent increase in Ca²⁺. plos.org |
| cAMP Assay | Inhibition of adenylyl cyclase | Decrease in intracellular cAMP | CHO cells expressing NOP nih.gov | Nociceptin potently inhibits forskolin-stimulated cAMP accumulation. nih.gov |
| β-Arrestin Recruitment (BRET) | Ligand-induced protein-protein interaction | BRET signal | HEK293 cells with NOP-RLuc and β-arrestin-GFP plos.org | Nociceptin promotes the interaction between the NOP receptor and β-arrestin. plos.org |
Molecular Biology Techniques for Gene and Protein Expression Analysis (e.g., RT-qPCR, Immunoblotting)
Molecular biology techniques are employed to study the expression of the NOP receptor (encoded by the OPRL1 gene) and its precursor peptide, prepronociceptin (ppNOC), at the mRNA and protein levels. nih.govnih.gov
RT-qPCR (Reverse Transcription-Quantitative Polymerase Chain Reaction): RT-qPCR is a highly sensitive method used to quantify mRNA levels. nih.govnih.gov This technique is used to measure the expression of the OPRL1 and ppNOC genes in various tissues and cell types, such as human monocytic THP-1 cells. nih.govnih.gov By comparing the expression levels under different conditions, researchers can investigate how factors like inflammation regulate the nociceptin system. nih.govnih.gov For example, studies have shown that inflammatory stimuli can alter the expression of ppNOC mRNA. nih.govnih.gov
Immunoblotting (Western Blotting): Immunoblotting is used to detect and quantify specific proteins in a sample. thermofisher.com To study the NOP receptor, protein extracts from cells or tissues are separated by size using gel electrophoresis and then transferred to a membrane. The membrane is then incubated with a primary antibody that specifically recognizes the NOP receptor. thermofisher.com A secondary antibody, which is conjugated to an enzyme or fluorophore, is then used to detect the primary antibody. thermofisher.com This allows for the visualization and quantification of the NOP receptor protein. thermofisher.com This technique is valuable for validating the expression of the receptor in different cell lines and tissues and for studying changes in receptor protein levels. thermofisher.com
In Vivo Behavioral Assay Considerations for Nociception and Neurobiological Functions
In vivo behavioral assays in animal models, particularly non-human primates, are crucial for understanding the physiological effects of this compound. nih.gov These assays help to correlate the in vitro findings with complex biological functions like pain perception (nociception) and other central nervous system effects. nih.govnih.gov
Antinociception Assays: A common assay to assess pain modulation is the tail-withdrawal test. nih.gov In this procedure, an animal's tail is immersed in warm water (e.g., 50°C), and the latency to withdraw the tail is measured. nih.gov An increase in the withdrawal latency is indicative of an antinociceptive (pain-relieving) effect. nih.gov By administering nociceptin or a related NOP agonist, researchers can evaluate its effect on pain sensitivity. nih.gov
Schild Analysis: To confirm that the observed effects are mediated by the NOP receptor, a Schild analysis can be performed. nih.gov This involves administering increasing doses of a selective NOP receptor antagonist prior to the agonist. A competitive antagonist will cause a parallel rightward shift in the dose-response curve of the agonist, without affecting the maximum response. The pA₂ value derived from this analysis provides a measure of the antagonist's potency. nih.gov
These behavioral assays, when conducted with appropriate controls and in species with neuroanatomical similarities to humans, provide valuable insights into the potential therapeutic applications of compounds targeting the NOP receptor system. nih.gov
Research Implications and Future Directions for the Nociceptin/orphanin Fq System
Elucidation of NOP Receptor Pharmacological Nuances and Heterodimerization
The NOP receptor, while structurally similar to classical opioid receptors (mu, delta, and kappa), possesses a unique pharmacological profile. mdpi.comnih.gov Unlike other opioid receptors, it is not activated by traditional opioid peptides, and its endogenous ligand, N/OFQ, does not bind to other opioid receptors. mdpi.comnih.gov Activation of the NOP receptor, a G protein-coupled receptor (GPCR), typically leads to the inhibition of adenylyl cyclase and a reduction in neuronal activity. nih.govnih.gov
A key area of ongoing research is the heterodimerization of the NOP receptor with other GPCRs, including the mu-opioid receptor (MOP). nih.govspiedigitallibrary.org This process, where two different receptors form a functional unit, can alter receptor binding, signaling, and trafficking. nih.gov For instance, the formation of MOP-NOP heterodimers has been shown to increase the binding affinity for MOP agonists. nih.gov Advanced imaging techniques like two-photon fluorescence microscopy are being used to visualize these interactions and understand their cellular consequences. spiedigitallibrary.org This dimerization can also influence the receptor's interaction with other cellular components, such as N-type calcium channels, thereby modulating neurotransmission. nih.gov
Identification of Novel Therapeutic Targets within the N/OFQ System
Research is expanding beyond the NOP receptor to identify other potential therapeutic targets within the N/OFQ system. This includes the enzymes responsible for processing the precursor peptide, pre-pro-N/OFQ, which also gives rise to other biologically active peptides like nocistatin. nih.gov Nocistatin has been shown to act as a functional antagonist of N/OFQ, adding another layer of complexity and a potential point for therapeutic intervention. nih.gov
Furthermore, the intracellular signaling pathways activated by the NOP receptor present a rich landscape for novel drug development. nih.gov NOP receptor activation triggers multiple cascades, including the activation of protein kinase C and the NFκB transcription factor, which is a critical regulator of the immune system. nih.gov Targeting these downstream effectors could offer more specific therapeutic actions. The system's involvement in a wide array of conditions, from gastrointestinal disorders to pain and inflammation, underscores its potential as a source of new drug targets. nih.gov
Understanding Complex Interactions with Other Neuropeptide and Neurotransmitter Systems
The N/OFQ system does not operate in isolation; it engages in complex crosstalk with other major neurotransmitter systems, significantly influencing their activity.
Dopaminergic System: N/OFQ has a predominantly inhibitory effect on the dopamine (B1211576) system. nih.gov It can inhibit dopamine synthesis by reducing the phosphorylation of tyrosine hydroxylase, a key enzyme in dopamine production. nih.gov Furthermore, N/OFQ can inhibit dopamine release in critical brain regions like the nucleus accumbens and striatum. nih.govnih.gov This modulation of dopamine transmission has significant implications for conditions like Parkinson's disease and substance use disorders. researchgate.netnih.gov
Serotonergic System: The interaction with the serotonin (B10506) (5-HT) system is also significant. N/OFQ administration has been shown to dampen the release of serotonin. mdpi.com Electrophysiological studies have revealed that N/OFQ can decrease the firing rate of serotonin-producing neurons in the dorsal raphe nucleus. mdpi.com This interaction is particularly relevant for stress-related disorders, as the effects of N/OFQ on serotonin release are enhanced by acute stress. mdpi.com The N/OFQ system's influence on feeding behavior is also thought to be mediated, in part, by its interaction with the serotonergic system, potentially via 5-HT2C receptors. nih.gov
Other Systems: The N/OFQ system also interacts with the GABAergic system. For instance, activation of GABA-B receptors can lead to the desensitization of the NOP receptor in hippocampal neurons. nih.gov It also has a functional antagonist relationship with the corticotropin-releasing factor (CRF) system, a key player in the body's stress response. mdpi.comfrontiersin.org
| Interacting System | Effect of N/OFQ Activation | Potential Implications |
| Dopaminergic | Inhibits dopamine synthesis and release. nih.govunife.it | Parkinson's disease, addiction, mood regulation. researchgate.net |
| Serotonergic | Dampens serotonin release and neuronal firing. mdpi.com | Stress, anxiety, depression, feeding behavior. mdpi.comnih.gov |
| GABAergic | NOP receptor function can be modulated by GABA-B receptor activation. nih.gov | Regulation of neuronal excitability. |
| CRF | Acts as a functional antagonist. mdpi.com | Stress response modulation. |
Development of Advanced Research Tools for NOP Receptor Investigations
Progress in understanding the N/OFQ system is heavily reliant on the development of sophisticated research tools. These include:
Selective Ligands: The creation of highly selective NOP receptor agonists (e.g., Ro 64-6198) and antagonists (e.g., [Nphe1]NC(1–13)NH2, UFP-101) has been crucial for dissecting the receptor's functions. nih.govmdpi.comnih.gov Non-peptide ligands have also been developed to overcome the poor metabolic stability of peptide-based compounds. mdpi.com
Genetic Models: The use of pre-pro-N/OFQ knockout mice has provided invaluable insights. For example, these mice show an upregulation of NOP receptors in various brain regions, a phenomenon that may represent a response to the absence of the endogenous ligand. nih.gov
Imaging Techniques: Advanced methods like in situ hybridization, immunohistochemistry, and the use of fluorescent-tagged NOP receptors (NOP-eGFP) have allowed for detailed mapping of the receptor's distribution in the central and peripheral nervous systems. mdpi.comnih.gov Positron Emission Tomography (PET) studies are also being used to investigate NOP receptor expression in human conditions like cocaine addiction. mdpi.com
Regulatory Mechanisms of N/OFQ System Expression in Health and Disease
The expression of both N/OFQ and its receptor is dynamically regulated in both healthy and diseased states. In animal models of Parkinson's disease, for example, significant changes in the gene expression of N/OFQ and the NOP receptor have been observed in the caudate putamen and substantia nigra. nih.gov Specifically, a reduction in N/OFQ and NOP receptor mRNA was seen in the caudate putamen, while an increase in N/OFQ gene expression occurred in the substantia nigra following neurotoxin-induced lesions. nih.gov
Furthermore, psychosocial stress has been linked to epigenetic modifications, such as hypomethylation of the NOP receptor, which was associated with increased binge drinking in adolescents. mdpi.com In postmortem brains of human alcoholics, decreased expression of the N/OFQ precursor and the NOP receptor has been reported in brain regions like the central amygdala and hippocampus. mdpi.com These findings highlight that the regulation of the N/OFQ system is complex and can be altered by disease processes and environmental factors, suggesting that targeting these regulatory mechanisms could be a novel therapeutic strategy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
